N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic molecule that contains an indole ring, a benzyl group, and an amide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl ring directly attached to a methyl group . The amide group consists of a carbonyl group (C=O) attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the benzyl group, and the amide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing indole rings, benzyl groups, and amide groups are known to undergo a variety of chemical reactions. For example, indoles can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, amides have strong intermolecular forces due to the presence of the polar carbonyl group and the ability to form hydrogen bonds, which can affect their boiling and melting points .Scientific Research Applications
Alkaline Phosphatase Inhibition
- N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide and its derivatives exhibit inhibitory effects on alkaline phosphatase, a key enzyme in bone and teeth calcification. Research shows that these compounds act as non-competitive inhibitors, forming enzyme-inhibitor complexes, indicating potential applications in regulating bone and teeth development (Abbasi et al., 2019).
Antimicrobial and Antiproliferative Properties
- Some derivatives of this compound have shown significant in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Additionally, certain compounds in this class have demonstrated potent antiproliferative activity against various cancer cell lines, indicating potential applications in developing novel antimicrobial and anticancer agents (Kumar et al., 2012).
NO Production Inhibition
- Research has identified certain benzamide derivatives, related to this compound, as potent inhibitors of nitric oxide (NO) production in microglia cells. This suggests potential therapeutic applications in conditions where NO production needs to be modulated, such as in certain neurological disorders or inflammatory responses (Kim et al., 2009).
Cancer Cell Targeting
- Benzamide derivatives, including those related to the compound , have been studied for their ability to target melanoma cells. They have shown promise in delivering cytostatics selectively to melanoma cells, enhancing the efficacy of cancer treatment. This implies a potential role in targeted drug delivery systems for melanoma therapy (Wolf et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on its structural similarity to thiazole and imidazole derivatives, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Result of Action
Similar compounds have been reported to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(16-19)18-30-25-17-28(24-11-7-6-10-23(24)25)15-14-27-26(29)21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZTXAYQRSQACT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.